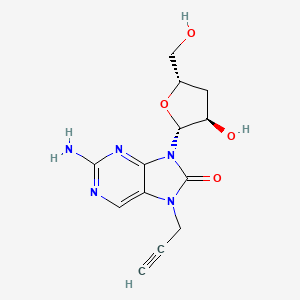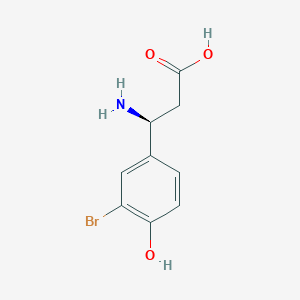
(3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a hydroxyl group attached to a phenyl ring, which is connected to a propanoic acid backbone with an amino group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxyphenylacetic acid followed by amination and subsequent protection and deprotection steps to introduce the amino group at the desired position. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
3-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and interactions.
3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid: Features a methoxy group instead of a hydroxyl group, influencing its solubility and reactivity
Uniqueness
The presence of both bromine and hydroxyl groups in (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid makes it unique, providing distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
QPRZFLPEVZGUAJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
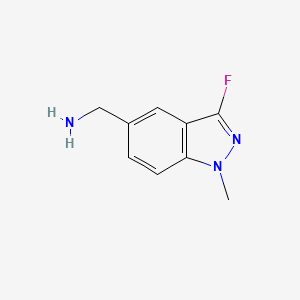
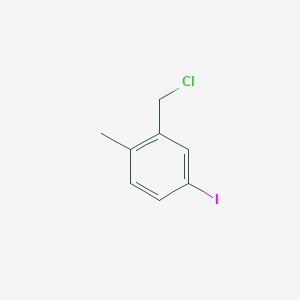
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)

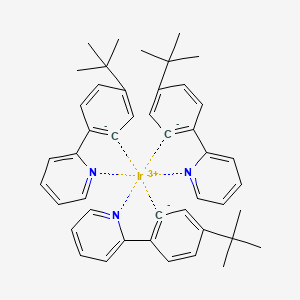


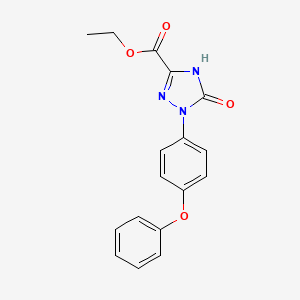
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
